molecular formula C11H9BrF2O B2474788 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one CAS No. 2344679-37-2

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one

Cat. No.: B2474788
CAS No.: 2344679-37-2
M. Wt: 275.093
InChI Key: VFPPPTRHYHNVGA-UHFFFAOYSA-N
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Description

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one is a synthetic organic compound characterized by its unique chemical structure, which includes bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzoannulene derivative, followed by fluorination under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzoannulene derivatives, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound .

Scientific Research Applications

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2O/c12-8-4-3-7-2-1-5-11(13,14)10(15)9(7)6-8/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPPPTRHYHNVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C(=O)C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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